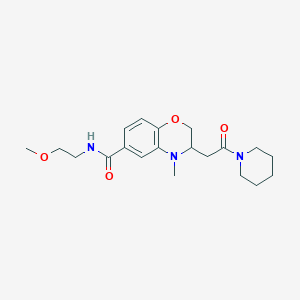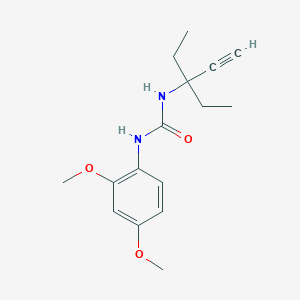![molecular formula C17H21N5O B5319587 N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a chemical compound commonly known as MPAPA. This compound has gained significant attention in the scientific community due to its potential application in the field of medicine and biochemistry.
Mecanismo De Acción
The exact mechanism of action of MPAPA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPAPA also inhibits the activity of enzymes involved in DNA replication, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
MPAPA has been shown to have a significant effect on the biochemical and physiological processes of the body. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage and inflammation. MPAPA has also been shown to modulate the expression of genes involved in cell proliferation and differentiation, which can have a significant impact on the growth and development of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPAPA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of MPAPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPAPA is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of MPAPA. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of MPAPA, which could provide insights into its potential application in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPAPA in vivo, which could pave the way for its clinical development.
Métodos De Síntesis
The synthesis of MPAPA involves the reaction of 2-methylphenylamine with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAPA.
Aplicaciones Científicas De Investigación
MPAPA has been studied extensively for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor activity against different types of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPAPA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-14-5-2-3-6-15(14)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCKGLEGRJXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5319526.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)


![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)